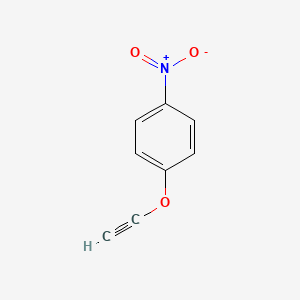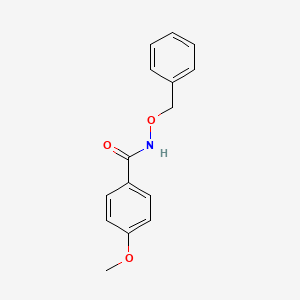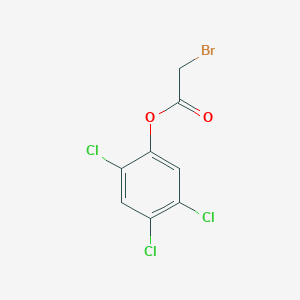
2,4,5-Trichlorophenyl bromoacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4,5-Trichlorophenyl bromoacetate is an organic compound that belongs to the class of phenyl esters It is characterized by the presence of three chlorine atoms attached to a phenyl ring and a bromoacetate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trichlorophenyl bromoacetate typically involves the esterification of 2,4,5-trichlorophenol with bromoacetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to achieve the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
2,4,5-Trichlorophenyl bromoacetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of acids or bases to yield 2,4,5-trichlorophenol and bromoacetic acid.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium carbonate, or organic amines are commonly used under mild to moderate temperatures.
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide, are employed to break the ester bond.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride may be used.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile, products such as 2,4,5-trichlorophenyl amines, thiols, or alcohols are formed.
Hydrolysis: The primary products are 2,4,5-trichlorophenol and bromoacetic acid.
科学的研究の応用
2,4,5-Trichlorophenyl bromoacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in the study of enzyme inhibition and protein modification due to its reactive bromoacetate group.
Medicinal Chemistry: It is explored for its potential as a precursor in the development of drugs targeting specific biological pathways.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,4,5-Trichlorophenyl bromoacetate involves the reactivity of the bromoacetate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins or enzymes. The molecular targets often include thiol groups in cysteine residues or amino groups in lysine residues, which can alter the function of the target proteins and affect various biological pathways.
類似化合物との比較
Similar Compounds
2,4,5-Trichlorophenol: A precursor in the synthesis of 2,4,5-Trichlorophenyl bromoacetate, used as a fungicide and herbicide.
2,4,5-Trichlorophenoxyacetic acid: A herbicide known for its use in Agent Orange.
2,4,6-Trichlorophenyl acetate: Another phenyl ester with similar reactivity but different applications.
Uniqueness
This compound is unique due to its combination of a highly reactive bromoacetate group and a chlorinated phenyl ring. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
CAS番号 |
21122-12-3 |
|---|---|
分子式 |
C8H4BrCl3O2 |
分子量 |
318.4 g/mol |
IUPAC名 |
(2,4,5-trichlorophenyl) 2-bromoacetate |
InChI |
InChI=1S/C8H4BrCl3O2/c9-3-8(13)14-7-2-5(11)4(10)1-6(7)12/h1-2H,3H2 |
InChIキー |
MXCURNGYLCCVKO-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OC(=O)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





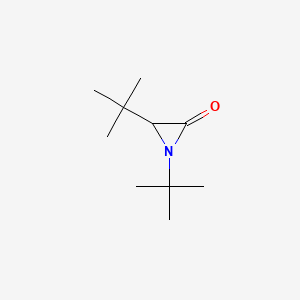
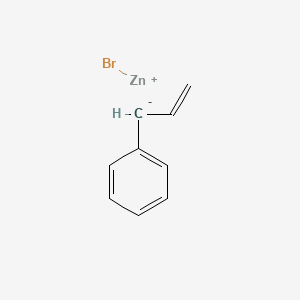
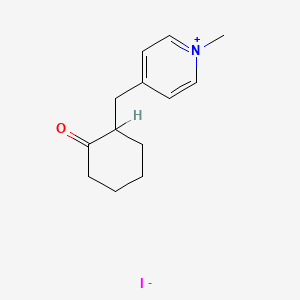

![2-[[4-(Diethylamino)phenyl]-hydroxymethyl]naphthalene-1,4-dione](/img/structure/B14713790.png)
![Cyclopenta[ij]tetraphene-1,2-dione](/img/structure/B14713794.png)
![N-[(E)-1-phenylethylideneamino]pyridin-2-amine](/img/structure/B14713802.png)
![3-[(Naphthalen-2-yl)oxy]-3-oxo-2-phenylpropanoate](/img/structure/B14713804.png)
